(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one
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Overview
Description
(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxybenzaldehyde and 6-iodoquinazolin-4(3H)-one.
Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 6-iodoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the styryl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 4-anilinoquinazolines and 2-arylquinazolines.
Styryl Derivatives: Compounds with similar styryl groups, such as (E)-2-styrylquinazolin-4(3H)-one.
Uniqueness
(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline and styryl derivatives.
Properties
Molecular Formula |
C18H15IN2O3 |
---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15IN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+ |
InChI Key |
LWJPSFASAIYONO-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2)OC |
Origin of Product |
United States |
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